Clopidogrel Impurity 7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

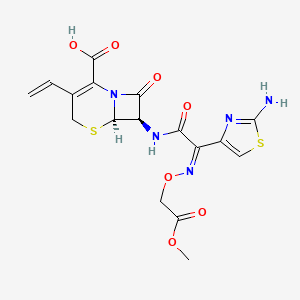

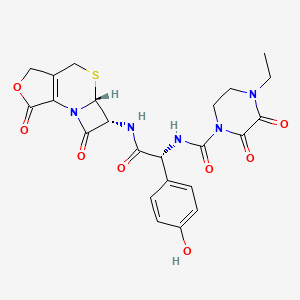

Clopidogrel Impurity 7 is a chemical compound with the molecular formula C16H18ClNO5S2 and a molecular weight of 403.9 . Its chemical name is 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine-3-sulfonic acid .

Synthesis Analysis

The synthesis of Clopidogrel Impurity 7 involves several steps. According to a patent , the starting raw material is o-chlorobenzene glycine, which undergoes esterification to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. The reaction with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, yields ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclization produces the localized impurity of clopidogrel liquid phase .

Molecular Structure Analysis

The molecular structure of Clopidogrel Impurity 7 is complex, with several functional groups. It includes a chlorophenyl group, a methoxy group, a hexahydrothieno pyridine ring, and a sulfonic acid group .

Chemical Reactions Analysis

Clopidogrel Impurity 7, like other pharmaceutical compounds, can undergo various chemical reactions. For instance, it can be subjected to acid and alkali hydrolysis, oxidation, and photodegradation . The exact reactions and their outcomes would depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Research

Clopidogrel Impurity 7: is utilized in pharmacological studies to understand its effects on drug metabolism and action. Research has shown that impurities can significantly affect the pharmacokinetics and pharmacodynamics of drugs . By studying Clopidogrel Impurity 7, researchers can determine its impact on the efficacy and safety of clopidogrel, as well as explore potential therapeutic uses.

Drug Development

In drug development, Clopidogrel Impurity 7 plays a crucial role in analytical method development, method validation, and quality control applications . It is essential for ensuring the purity and quality of clopidogrel during its manufacturing process, and for meeting regulatory requirements for new drug applications.

Chemical Analysis

Clopidogrel Impurity 7: is important in chemical analysis for the identification and quantification of impurities within clopidogrel preparations. Techniques such as capillary electrophoresis are used to separate and determine the presence of this impurity, which is critical for maintaining drug safety and consistency .

Toxicology

Toxicological studies involving Clopidogrel Impurity 7 help in assessing the potential toxic effects of this impurity. Understanding its toxicological profile is vital for evaluating the safety of clopidogrel and for the development of safer pharmaceutical products .

Clinical Research

In clinical research, Clopidogrel Impurity 7 is investigated to understand its clinical implications. Studies may focus on how this impurity interacts with the body and its potential to cause adverse effects. This research is fundamental for the safe clinical use of clopidogrel .

Laboratory Tests

Clopidogrel Impurity 7: is used in laboratory tests to ensure the safety and efficacy of clopidogrel. It serves as a reference standard in various assays and is crucial for the validation of laboratory procedures as prescribed in pharmacopeias .

Safety Assessments

Safety assessments involving Clopidogrel Impurity 7 are essential for the regulatory approval of clopidogrel. These assessments include stability studies and risk management plans to ensure that the impurity does not compromise the safety of the drug .

作用機序

Target of Action

Clopidogrel, the parent compound of Clopidogrel Impurity 7, primarily targets the platelet P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of Clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor . This prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . This action is irreversible .

Biochemical Pathways

The biochemical pathway of Clopidogrel involves its conversion to an active metabolite by cytochrome P450 isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . This active metabolite then inhibits the binding of ADP to the platelet P2Y12 receptor, preventing platelet aggregation .

Pharmacokinetics

Clopidogrel’s pharmacokinetics involve its absorption and metabolism to an active metabolite. Only 15% of the absorbed Clopidogrel dose is transformed by isoenzymes of cytochrome P450 (CYP) 1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 to a thiol metabolite (CTM), which is responsible for the antithrombotic effect of Clopidogrel .

Result of Action

The result of Clopidogrel’s action is the prevention of blood clots. This is particularly beneficial for patients with an increased risk of having them, such as those who have or have had a heart attack, unstable angina, a stroke or “mini-stroke” (transient ischaemic attack or TIA), peripheral arterial disease, or an operation on their heart or blood vessels, such as a coronary stent insertion .

Action Environment

The action of Clopidogrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Non-Steroidal Anti-inflammatory drugs (NSAIDs) may have an additive effect on the risk of bleeding when given with Clopidogrel . Similarly, Low Molecular Weight Heparin (LMWH) and Unfractionated Heparin (UFH) are predicted to increase the risk of bleeding events when given with Clopidogrel . Therefore, the environment in which Clopidogrel is administered can significantly influence its action, efficacy, and stability.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Clopidogrel Impurity 7 involves the transformation of a starting material through a series of chemical reactions to yield the desired compound.", "Starting Materials": [ "2-chloro-6-methoxypyridine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 2-chloro-6-methoxypyridine with sodium hydride in dry DMF to form the corresponding pyridine anion.", "Step 2: Add methyl iodide to the reaction mixture and stir at room temperature to form 2-methoxypyridine-6-methyl iodide.", "Step 3: Add sodium borohydride to the reaction mixture and stir at room temperature to reduce the methyl iodide to a methyl group, forming 2-methoxypyridine-6-methyl.", "Step 4: Add acetic acid to the reaction mixture and heat to reflux to form the corresponding acetic acid salt.", "Step 5: Add hydrochloric acid to the reaction mixture to protonate the pyridine nitrogen and form the corresponding hydrochloride salt.", "Step 6: Add sodium hydroxide to the reaction mixture to neutralize the acid and liberate the free base.", "Step 7: Extract the free base with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Clopidogrel Impurity 7 as a white solid." ] } | |

CAS番号 |

444728-13-6 |

分子式 |

C15H15ClN2OS |

分子量 |

306.82 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)